An In-depth Technical Guide to 1-(4-Hydroxyoxan-4-yl)ethanone: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(4-Hydroxyoxan-4-yl)ethanone: Synthesis, Characterization, and Potential Applications
Foreword: Navigating Undocumented Chemical Space
In the landscape of chemical research and drug discovery, scientists often encounter compounds that, while structurally plausible, are not yet documented in the existing literature. 1-(4-Hydroxyoxan-4-yl)ethanone is one such molecule. A systematic search of chemical databases reveals a notable absence of experimental data for this specific structure. This guide, therefore, is constructed as a forward-looking technical whitepaper. It leverages fundamental principles of organic chemistry and data from closely related analogues to provide a robust, predictive framework for researchers, scientists, and drug development professionals interested in this novel compound. We will explore its logical synthesis, predict its physicochemical and spectroscopic properties, and discuss its potential reactivity and applications, thereby creating a roadmap for its future investigation.
Chemical Identity and Structure
The compound , 1-(4-Hydroxyoxan-4-yl)ethanone, is more systematically named 4-acetyl-4-hydroxytetrahydropyran . The name "oxane" is a valid, though less common, synonym for tetrahydropyran. The structure features a tetrahydropyran ring, a six-membered saturated heterocycle containing one oxygen atom. At the C4 position, the ring is geminally substituted with both a hydroxyl (-OH) group and an acetyl (-C(O)CH₃) group, rendering this a tertiary alcohol.
Molecular Structure:
Figure 1: 2D structure of 1-(4-Hydroxyoxan-4-yl)ethanone.
Proposed Synthetic Route: Nucleophilic Addition to a Ketone Precursor
The most logical and efficient synthesis of 1-(4-Hydroxyoxan-4-yl)ethanone involves the nucleophilic addition of an acetyl anion equivalent to the commercially available precursor, tetrahydro-4H-pyran-4-one . A Grignard reaction is a classic and reliable method for this type of transformation.
Rationale for Synthetic Strategy
The carbonyl group of tetrahydro-4H-pyran-4-one is electrophilic and readily attacked by strong nucleophiles like Grignard reagents[1][2]. The addition of an acetyl group equivalent, such as acetylmagnesium bromide, would form a new carbon-carbon bond at the carbonyl carbon. The subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. This one-pot reaction is generally high-yielding and tolerates a range of conditions.
Detailed Experimental Protocol
Reaction: Formation of 1-(4-Hydroxyoxan-4-yl)ethanone via Grignard Reaction.
Materials:
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Tetrahydro-4H-pyran-4-one (1.0 eq)
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Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
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Acetic anhydride (1.2 eq)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware, dried in an oven
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Magnetic stirrer and stirring bar
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Ice bath
Procedure:
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Preparation of Acetylating Agent (in situ): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous diethyl ether and cool to 0 °C in an ice bath. Slowly add methylmagnesium bromide solution. In a separate flask, dissolve acetic anhydride in anhydrous diethyl ether. Add the acetic anhydride solution dropwise to the Grignard reagent at 0 °C. Stir for 1 hour at this temperature to form acetylmagnesium bromide. Rationale: The direct preparation of acetylmagnesium bromide can be complex; reacting a standard Grignard reagent like methylmagnesium bromide with acetic anhydride provides a source of the acetyl nucleophile.
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Grignard Addition: Dissolve tetrahydro-4H-pyran-4-one in anhydrous diethyl ether in a separate flask. Add this solution dropwise to the freshly prepared acetylating agent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup and Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Rationale: Ammonium chloride is a mild acid that effectively protonates the alkoxide and neutralizes any remaining Grignard reagent without causing potential acid-catalyzed degradation of the tertiary alcohol product.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo to yield the crude product.
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Final Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-(4-Hydroxyoxan-4-yl)ethanone.
Figure 2: Proposed synthetic workflow for 1-(4-Hydroxyoxan-4-yl)ethanone.
Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following properties are predicted based on the known values of related compounds such as tetrahydro-4H-pyran-4-one and other tertiary alcohols.
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C₇H₁₂O₃ | - |
| Molecular Weight | 144.17 g/mol | - |
| Appearance | Colorless to pale yellow oil or low-melting solid | Tetrahydro-4H-pyran-4-one is a liquid[3]. The addition of a hydroxyl group may increase the melting point due to hydrogen bonding. |
| Boiling Point | > 180 °C | Higher than tetrahydro-4H-pyran-4-one (166 °C) due to increased molecular weight and hydrogen bonding capability. |
| Solubility | Soluble in polar organic solvents (ethanol, acetone, ethyl acetate). Moderately soluble in water. | The hydroxyl and ether functionalities will increase water solubility compared to non-hydroxylated analogues. |
| pKa | ~17-18 | Typical pKa for a tertiary alcohol. |
Spectroscopic Characterization (Anticipated)
Structural elucidation of the synthesized compound would rely on a combination of spectroscopic methods. The expected key features are outlined below.
¹H NMR Spectroscopy
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-OH Proton: A broad singlet, typically in the range of 2-4 ppm, which is exchangeable with D₂O.
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-CH₃ Protons (acetyl): A sharp singlet around 2.1-2.3 ppm.
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Tetrahydropyran Ring Protons: A series of complex multiplets between 1.5-4.0 ppm. The protons adjacent to the ring oxygen (-O-CH₂-) will be the most downfield (approx. 3.5-3.8 ppm).
¹³C NMR Spectroscopy
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Carbonyl Carbon (-C=O): A peak in the highly downfield region, >200 ppm (e.g., ~208-212 ppm).
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Tertiary Carbon (-C-OH): A peak around 70-80 ppm.
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Methyl Carbon (-CH₃): A peak in the upfield region, around 25-30 ppm.
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Tetrahydropyran Ring Carbons: Peaks in the range of 30-70 ppm, with the carbons adjacent to the ring oxygen being the most downfield (~65-70 ppm).
Infrared (IR) Spectroscopy
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O-H Stretch (hydroxyl): A strong, broad absorption band in the region of 3200-3600 cm⁻¹.
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C=O Stretch (ketone): A strong, sharp absorption band around 1705-1725 cm⁻¹.
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C-O Stretch (ether and alcohol): Strong absorptions in the fingerprint region, typically between 1050-1200 cm⁻¹.
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C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 144.17).
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Key Fragmentation Patterns:
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Loss of a methyl group (-15) to give a fragment at m/z = 129.
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Loss of an acetyl group (-43) to give a fragment at m/z = 101.
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Loss of water (-18) from the molecular ion is also possible.
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Reactivity and Stability
The chemical behavior of 1-(4-Hydroxyoxan-4-yl)ethanone is dictated by its three primary functional groups: the tertiary alcohol, the ketone, and the ether linkage of the tetrahydropyran ring.
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Tertiary Alcohol: This group is resistant to oxidation under standard conditions. However, it can undergo acid-catalyzed dehydration to form an alkene. It can also be converted to a leaving group for substitution reactions.
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Ketone: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also react with other Grignard reagents or organolithiums. The alpha-protons on the acetyl methyl group are acidic and can be deprotonated with a strong base to form an enolate, allowing for further functionalization at that position.
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Ether Linkage: The tetrahydropyran ring is generally stable under neutral and basic conditions but can be cleaved by strong acids at high temperatures.
Stability and Storage: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids and oxidizing agents.
Potential Applications and Future Research Directions
While no applications have been documented, the structural motifs within 1-(4-Hydroxyoxan-4-yl)ethanone suggest several avenues for future research:
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Medicinal Chemistry: The tetrahydropyran ring is a common scaffold in many biologically active molecules and approved drugs[4]. This compound could serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic value. The combination of a ketone and a tertiary alcohol offers multiple points for diversification.
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Asymmetric Synthesis: Reduction of the ketone could lead to a diastereomeric mixture of diols. The development of a stereoselective reduction would provide access to chiral building blocks.
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Polymer and Materials Science: The hydroxyl group could be used as an initiator for ring-opening polymerizations or be incorporated into polyesters and polyurethanes.
Conclusion
1-(4-Hydroxyoxan-4-yl)ethanone represents an intriguing, yet unexplored, chemical entity. This guide provides a comprehensive theoretical framework for its synthesis via a Grignard reaction with tetrahydro-4H-pyran-4-one, predicts its key physicochemical and spectroscopic properties, and outlines its expected reactivity. It is our hope that this document will serve as a valuable resource for researchers, catalyzing the first experimental investigations into this novel compound and unlocking its potential in various fields of chemical science.
References
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